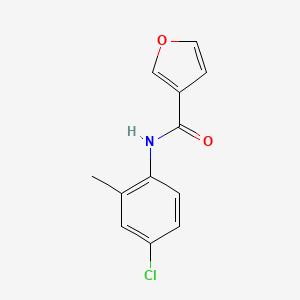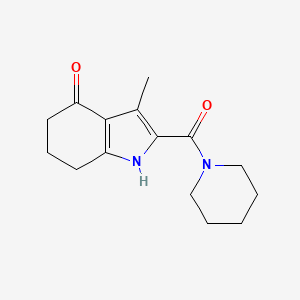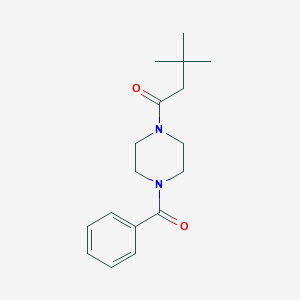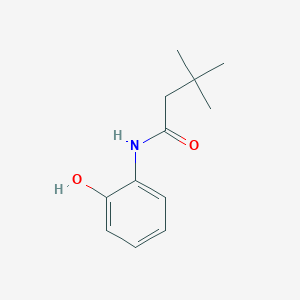
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HMP is a derivative of the popular opioid analgesic, fentanyl, and has shown promising results in preclinical studies as a potent and selective mu-opioid receptor agonist.
科学的研究の応用
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has shown potential as a therapeutic agent for the treatment of pain and other related disorders. In preclinical studies, this compound has demonstrated potent analgesic effects and has shown to be more effective than fentanyl in reducing pain. This compound has also shown promise in the treatment of depression and anxiety disorders, as it has been shown to produce antidepressant-like effects in animal models.
作用機序
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone exerts its analgesic effects by binding to and activating the mu-opioid receptor in the central nervous system. This results in the inhibition of pain signals and the release of endogenous opioids, leading to pain relief. This compound has also been shown to produce sedative and euphoric effects, which are mediated by the activation of the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, this compound has been shown to produce respiratory depression, miosis, and gastrointestinal effects. This compound has also been shown to have a high potential for abuse and dependence, similar to other opioids.
実験室実験の利点と制限
One of the main advantages of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone is its high potency and selectivity for the mu-opioid receptor. This makes it an attractive candidate for the development of new analgesic drugs with fewer side effects. However, the high potential for abuse and dependence of this compound also presents a significant limitation for its use in lab experiments.
将来の方向性
There is still much research to be done on (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone and its potential applications in medicinal chemistry. Some of the future directions for this compound include the development of new analogs with improved selectivity and reduced abuse potential, as well as the investigation of its potential as a treatment for other disorders such as depression and anxiety. Further research is also needed to better understand the biochemical and physiological effects of this compound and its potential side effects.
合成法
The synthesis of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidin-1-amine with 2-hydroxy-4-methoxybenzaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction proceeds through a one-pot condensation reaction, followed by reduction. The resulting product is a white crystalline powder with a melting point of 204-206°C.
特性
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(18-2)9-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDGTNQHJVJHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)





